molecular formula C16H24N2O3S B5899267 N-(2-methoxyethyl)-2-(2-oxoazepan-1-yl)-N-(thiophen-2-ylmethyl)acetamide

N-(2-methoxyethyl)-2-(2-oxoazepan-1-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B5899267
M. Wt: 324.4 g/mol
InChI Key: JWBDTZDDHZZERK-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(2-oxoazepan-1-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a methoxyethyl group, an oxoazepane ring, and a thiophenylmethyl group, making it an interesting subject for chemical research and development.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-(2-oxoazepan-1-yl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-21-10-9-18(12-14-6-5-11-22-14)16(20)13-17-8-4-2-3-7-15(17)19/h5-6,11H,2-4,7-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBDTZDDHZZERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CC=CS1)C(=O)CN2CCCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(2-oxoazepan-1-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, including the formation of the oxoazepane ring and the introduction of the methoxyethyl and thiophenylmethyl groups. One common synthetic route might involve the following steps:

    Formation of the oxoazepane ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a diamine and a carbonyl compound under acidic or basic conditions.

    Introduction of the methoxyethyl group: This step can be carried out through an alkylation reaction using a methoxyethyl halide and a suitable base.

    Introduction of the thiophenylmethyl group: This can be achieved through a nucleophilic substitution reaction using a thiophenylmethyl halide and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(2-oxoazepan-1-yl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Potential use as a biochemical probe or tool for studying biological processes.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(2-oxoazepan-1-yl)-N-(thiophen-2-ylmethyl)acetamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-2-(2-oxoazepan-1-yl)-N-(phenylmethyl)acetamide: Similar structure but with a phenylmethyl group instead of a thiophenylmethyl group.

    N-(2-methoxyethyl)-2-(2-oxoazepan-1-yl)-N-(benzyl)acetamide: Similar structure but with a benzyl group instead of a thiophenylmethyl group.

Uniqueness

N-(2-methoxyethyl)-2-(2-oxoazepan-1-yl)-N-(thiophen-2-ylmethyl)acetamide is unique due to the presence of the thiophenylmethyl group, which can impart different chemical and biological properties compared to similar compounds with phenylmethyl or benzyl groups. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

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